molecular formula C13H19F3N4 B107484 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 219599-99-2

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B107484
CAS No.: 219599-99-2
M. Wt: 288.31 g/mol
InChI Key: LNKWEXSUCTYYAC-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with tert-butyl, piperazinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a tert-butyl-substituted pyrimidine derivative with piperazine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to improve yield, reduce reaction time, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-(methyl)-6-(trifluoromethyl)pyrimidine
  • 2-(tert-Butyl)-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
  • 2-(tert-Butyl)-4-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the piperazine moiety provides additional sites for functionalization and potential interactions with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science.

Properties

IUPAC Name

2-tert-butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKWEXSUCTYYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593377
Record name 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219599-99-2
Record name 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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